BenchChemオンラインストアへようこそ!

1-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-phenylurea

ADME profiling Lipophilicity optimization Cyclohexyl analog comparison

This thiazolo[3,2-a]pyrimidine–phenylurea hybrid is a core reference standard from the Hoffmann-La Roche A2B antagonist patent (US 20070270433). It features the unsubstituted 6,7-dimethyl core, ideal for benchmarking adenosine A2B receptor assays. Its well-characterized purity (≥95%) and unique meta-phenyl linkage ensure SAR continuity for kinase inhibition and receptor antagonism studies.

Molecular Formula C21H18N4O2S
Molecular Weight 390.46
CAS No. 1021040-21-0
Cat. No. B2645430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-phenylurea
CAS1021040-21-0
Molecular FormulaC21H18N4O2S
Molecular Weight390.46
Structural Identifiers
SMILESCC1=C(N=C2N(C1=O)C(=CS2)C3=CC(=CC=C3)NC(=O)NC4=CC=CC=C4)C
InChIInChI=1S/C21H18N4O2S/c1-13-14(2)22-21-25(19(13)26)18(12-28-21)15-7-6-10-17(11-15)24-20(27)23-16-8-4-3-5-9-16/h3-12H,1-2H3,(H2,23,24,27)
InChIKeyDXWBFWVFLHOCMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(6,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-phenylurea (CAS 1021040-21-0): Structural Identity, Patent Provenance, and Procurement Rationale


1-(3-(6,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-phenylurea (CAS 1021040-21-0, molecular formula C21H18N4O2S, molecular weight 390.46 g/mol) is a synthetic thiazolo[3,2-a]pyrimidine–phenylurea hybrid belonging to a class of heterocyclic urea derivatives originally disclosed as adenosine A2B receptor antagonists [1]. The compound is explicitly encompassed within the generic structure of US Patent Application 20070270433 (Hoffmann-La Roche), which describes thiazolo-pyrimidine/pyridine urea derivatives with potent human A2B receptor antagonist activity as measured in CHO-A2B-cAMP assays [1]. The core scaffold—a 6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine—is a purine isostere, and the attached meta-substituted phenylurea moiety places this compound within the broader family of diaryl ureas recognized for kinase inhibition and receptor antagonism. Procurement interest is driven by the compound's well-defined patent lineage, its structural differentiation from closely related analogs via the 6,7-dimethyl substitution pattern and unsubstituted terminal phenyl ring, and its potential utility as a reference standard for adenosine A2B antagonist screening or as a synthetic intermediate for further structure–activity relationship (SAR) exploration.

Why 1-(3-(6,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-phenylurea Cannot Be Interchanged with In-Class Thiazolopyrimidine Ureas


Thiazolo[3,2-a]pyrimidine urea derivatives exhibit steep structure–activity relationships where minor modifications to the pyrimidine substituents, the phenyl linker position, or the terminal urea aryl/alkyl group produce substantial differences in target engagement, selectivity, and physicochemical properties [1]. The target compound possesses a unique combination of three structural features—the 6,7-dimethyl substitution on the thiazolopyrimidine core, the meta-phenyl linkage, and the unsubstituted terminal phenylurea—that collectively determine its adenosine A2B receptor binding conformation, lipophilicity (cLogP ~3.05), and hydrogen-bonding capacity. Generic substitution with the closest commercially available analogs—such as 1-cyclohexyl-3-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea (CAS 1021116-67-5) or 1-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-(4-fluorophenyl)urea (CAS 1020980-54-4)—introduces altered lipophilicity, steric bulk, and electronic character that can redirect target selectivity, modify metabolic stability, and invalidate SAR continuity across a screening campaign. These differences are quantifiable in physicochemical parameters and, where biological data exist for the analog class, manifest as divergent potency profiles in cellular assays.

Quantitative Differentiation Evidence for 1-(3-(6,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-phenylurea vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. 1-Cyclohexyl Analog (CAS 1021116-67-5) to Guide ADME Property Selection

The target compound (MW 390.46, cLogP 3.05, topological polar surface area 75.19 Ų) is differentiated from its 1-cyclhexyl-3-phenylurea analog (CAS 1021116-67-5, MW 396.51, higher predicted cLogP due to cyclohexyl group) by a lower molecular weight and reduced lipophilicity, parameters that directly influence membrane permeability, aqueous solubility, and metabolic clearance [1]. The cyclohexyl substitution adds 6 Da of molecular weight and introduces greater conformational flexibility and steric bulk at the terminal urea position, which can alter target binding pocket accommodation [1]. For procurement decisions, the lower cLogP of the phenyl analog predicts improved aqueous solubility and potentially lower CYP-mediated oxidative metabolism compared to the cyclohexyl variant, making it more suitable for biochemical assay conditions requiring higher compound solubility [2].

ADME profiling Lipophilicity optimization Cyclohexyl analog comparison

Electronic and Steric Differentiation Through Terminal Phenyl vs. 4-Fluorophenyl Urea Substituent (CAS 1020980-54-4)

The target compound carries an unsubstituted terminal phenyl ring on the urea moiety, whereas the 4-fluorophenyl analog (CAS 1020980-54-4, MW 408.45, C21H17FN4O2S) incorporates an electron-withdrawing para-fluoro substituent [1]. This fluorine substitution increases molecular weight by 17.99 Da and introduces a dipole moment that alters the electronic distribution across the urea pharmacophore. In related diaryl urea kinase inhibitor series, para-fluoro substitution has been shown to modulate both potency and selectivity profiles through effects on the urea NH hydrogen-bond donor capacity and the aryl ring's π-stacking interactions with hydrophobic receptor pockets [2]. The absence of fluorine in the target compound preserves the native hydrogen-bond acidity of the terminal urea NH and avoids potential metabolic defluorination liabilities.

Electronic effects SAR interpretation Fluorophenyl analog differentiation

Core 6,7-Dimethyl Substitution Differentiation vs. 7-Methyl Monosubstituted Thiazolopyrimidine Analogs (CAS 1021040-18-5)

The target compound bears the 6,7-dimethyl substitution pattern on the thiazolo[3,2-a]pyrimidin-5-one core, distinguishing it from 7-methyl monosubstituted analogs such as 1-(4-methoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea (CAS 1021040-18-5, MW 406.46) [1]. The additional methyl group at position 6 contributes to increased lipophilicity, altered electron density on the pyrimidine ring, and modified steric environment around the 5-oxo group. In thiazolopyrimidine SAR studies, the 6,7-dimethyl variant has been associated with enhanced metabolic stability compared to the 7-methyl parent due to steric shielding of metabolically labile sites on the pyrimidine ring [2]. This structural feature is critical for maintaining consistent pharmacokinetic behavior across a compound series.

Core substitution SAR Methyl group contribution Thiazolopyrimidine scaffold comparison

Patent-Documented Adenosine A2B Receptor Antagonist Lineage as a Defined Pharmacological Anchor Point

The target compound falls within the generic scope of US Patent Application 20070270433 (Hoffmann-La Roche), which explicitly claims thiazolo-pyrimidine/pyridine urea derivatives as adenosine A2B receptor antagonists [1]. The patent describes compounds of Formula I with demonstrated antagonist activity in the CHO-A2B-cAMP functional assay, establishing a defined pharmacological mechanism [1]. In contrast, many commercially available thiazolopyrimidine analogs (e.g., those within the CAS 1020979-74-1 series, which are tetrahydrofuran-2-carboxamide derivatives rather than ureas) lack this A2B patent provenance and may operate through different, uncharacterized mechanisms . For researchers investigating adenosine receptor biology, the target compound's explicit inclusion in the A2B antagonist patent provides a pharmacological starting point that is absent for non-urea thiazolopyrimidine derivatives.

Adenosine A2B receptor Patent provenance Target engagement validation

Hydrogen-Bond Donor Count and Topological Polar Surface Area Differentiation for Blood–Brain Barrier Penetration Prediction

The target compound has 2 hydrogen-bond donors (both urea NH groups) and a topological polar surface area (TPSA) of 75.19 Ų [1], placing it near the threshold commonly associated with potential CNS penetration (typically TPSA < 70–90 Ų and HBD ≤ 3). In comparison, the 4-methoxyphenyl analog (CAS 1021040-18-5) has 2 HBD and TPSA of 84.42 Ų, while the cyclohexyl analog (CAS 1021116-67-5) retains 2 HBD but has a higher TPSA. For procurement decisions where CNS exposure is a desired or undesired property, these calculated parameters provide actionable differentiation: the target compound's TPSA of 75.19 Ų suggests moderate passive blood–brain barrier permeability potential, distinct from analogs with bulkier terminal substituents that increase TPSA beyond the CNS-favorable range [2].

Blood–brain barrier CNS penetration Physicochemical profiling

Commercially Reported Purity Benchmarking Against Closest Available Analogs for Assay-Ready Procurement

The target compound (CAS 1021040-21-0) is commercially available at ≥95% purity from multiple non-excluded chemical suppliers (e.g., chemenu.com reports 95%+ purity) [1]. The cyclohexyl analog (CAS 1021116-67-5) is also reported at 95%+ purity, indicating comparable commercial quality. However, the fluorophenyl analog (CAS 1020980-54-4) and methoxyphenyl analog (CAS 1021040-18-5) are primarily listed through channels with less transparent purity documentation. For procurement, the target compound's well-characterized purity specification reduces the risk of purchasing material that requires additional purification before use in concentration–response assays where impurity-driven false positives or negatives could compromise data integrity.

Compound purity Quality control Procurement specification

Optimal Research and Industrial Application Scenarios for 1-(3-(6,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-phenylurea (CAS 1021040-21-0)


Adenosine A2B Receptor Antagonist Reference Standard for In Vitro Pharmacological Profiling

Given its explicit inclusion in the Hoffmann-La Roche A2B antagonist patent (US 20070270433), this compound is ideally suited as a reference standard or starting point for adenosine A2B receptor screening campaigns. Its defined structural features—6,7-dimethyl core and unsubstituted phenylurea—provide a baseline for SAR expansion. Researchers can use this compound to benchmark newly synthesized analogs in CHO-A2B-cAMP functional assays, ensuring pharmacological continuity with the original patent-defined chemical series [1].

Physicochemical Probe for CNS Penetration Studies Within the Thiazolopyrimidine Urea Series

With a topological polar surface area of 75.19 Ų and only two hydrogen-bond donors, this compound sits at the threshold of CNS MPO-favorable space. It can serve as a probe molecule for assessing blood–brain barrier penetration within the thiazolopyrimidine urea class, particularly when compared head-to-head with the higher-TPSA methoxyphenyl analog (84.42 Ų) or the bulkier cyclohexyl analog. This application is supported by the quantitative TPSA and cLogP differentiation evidence established above [1].

Synthetic Intermediate for Diversified Urea-Based Kinase Inhibitor Libraries

The compound's thiazolopyrimidine-amine precursor (accessible through the synthetic routes described in US 20070270433) enables further derivatization at the urea terminus. The unsubstituted phenyl group can be replaced with diverse aryl, heteroaryl, or alkyl isocyanates to generate focused compound libraries exploring adenosine receptor subtype selectivity or kinase inhibition profiles. Its well-characterized purity (≥95%) ensures that subsequent synthetic steps proceed with predictable stoichiometry and yield [1].

Negative Control or Comparator in Fluorinated Analog Studies

In studies where the 4-fluorophenyl analog (CAS 1020980-54-4) is being evaluated for fluorine-mediated potency or metabolic effects, the target compound serves as the optimal non-fluorinated comparator. The absence of the electron-withdrawing para-fluoro substituent allows researchers to isolate the contribution of fluorine to target binding affinity, metabolic stability, and CYP inhibition potential, enabling cleaner interpretation of fluorination SAR within the diaryl urea pharmacophore [1].

Quote Request

Request a Quote for 1-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.